molecular formula C7H13NO2 B1501170 5-Methoxy-1-methylpiperidin-3-one CAS No. 346655-76-3

5-Methoxy-1-methylpiperidin-3-one

Cat. No.: B1501170
CAS No.: 346655-76-3
M. Wt: 143.18 g/mol
InChI Key: FHTVCYGSVARPJU-UHFFFAOYSA-N
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Description

5-Methoxy-1-methylpiperidin-3-one is a chemical compound with the molecular formula C7H13NO2. It is a derivative of piperidinone and features a methoxy group and a methyl group attached to the piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methylpiperidin-3-one typically involves the following steps:

  • Starting Material: Piperidine is often used as the starting material.

  • Methylation: The piperidine undergoes methylation to introduce the methyl group at the desired position.

  • Oxidation: The methylation product is then oxidized to form the piperidinone structure.

  • Methoxylation: Finally, the methoxy group is introduced to complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1-methylpiperidin-3-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the oxo group to a hydroxyl group.

  • Substitution: Substitution reactions can replace the methoxy or methyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Piperidinone derivatives with additional oxo groups.

  • Reduction Products: Hydroxylated piperidinone derivatives.

  • Substitution Products: Derivatives with different functional groups replacing the methoxy or methyl groups.

Scientific Research Applications

5-Methoxy-1-methylpiperidin-3-one has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems and as a potential inhibitor in biochemical assays.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Methoxy-1-methylpiperidin-3-one exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system or chemical reaction being studied.

Comparison with Similar Compounds

5-Methoxy-1-methylpiperidin-3-one is similar to other piperidinone derivatives, such as:

  • Piperidinone: The parent compound without any substituents.

  • N-Methylpiperidinone: Piperidinone with a methyl group at the nitrogen atom.

  • 3,4-Dimethoxypiperidin-2-one: Piperidinone with methoxy groups at the 3 and 4 positions.

Uniqueness: this compound is unique due to its specific combination of methoxy and methyl groups, which can influence its reactivity and biological activity compared to other piperidinone derivatives.

Properties

IUPAC Name

5-methoxy-1-methylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-4-6(9)3-7(5-8)10-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTVCYGSVARPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC(=O)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666213
Record name 5-Methoxy-1-methylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346655-76-3
Record name 5-Methoxy-1-methylpiperidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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